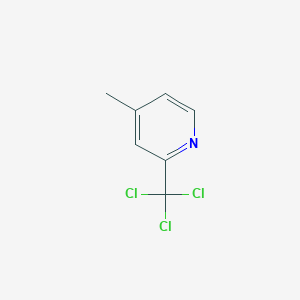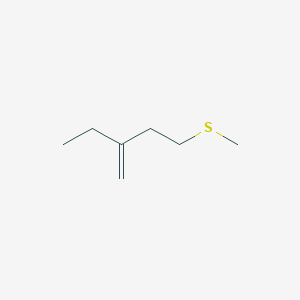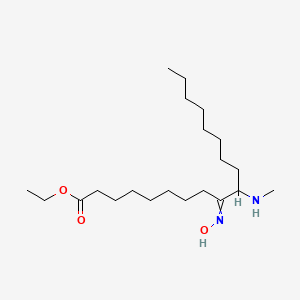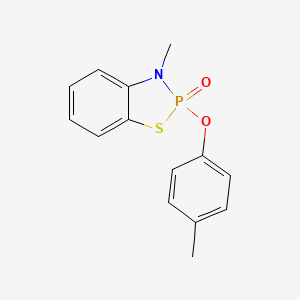![molecular formula C27H20N4S2 B14460342 4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline CAS No. 71609-28-4](/img/structure/B14460342.png)
4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The structure of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline consists of two benzothiazole rings connected by a methylene bridge, with aniline groups attached to each benzothiazole ring.
Vorbereitungsmethoden
The synthesis of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline typically involves the reaction of 2-aminobenzothiazole with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a methylene bridge that links the two benzothiazole rings. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups can be introduced into the benzothiazole rings.
Wissenschaftliche Forschungsanwendungen
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of donor-acceptor polymers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: Benzothiazole derivatives, including 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline, have shown potential as therapeutic agents due to their biological activities.
Materials Science: The compound is used in the development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for applications in gas storage, catalysis, and sensing.
Wirkmechanismus
The mechanism of action of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron acceptor in donor-acceptor polymers, facilitating charge transport and improving device performance. In medicinal chemistry, the compound’s biological activity is attributed to its ability to interact with cellular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline can be compared with other benzothiazole derivatives, such as:
4,4’-[Benzo[c][1,2,5]thiadiazole-4,7-diyl]dianiline: This compound has a similar structure but contains a thiadiazole ring instead of a benzothiazole ring.
2,1,3-Benzothiadiazole: This compound is a simpler benzothiazole derivative and is used as a building block for various organic materials and pharmaceuticals.
The uniqueness of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline lies in its specific structural features, which confer distinct electronic and biological properties, making it a valuable compound for diverse scientific research applications.
Eigenschaften
CAS-Nummer |
71609-28-4 |
|---|---|
Molekularformel |
C27H20N4S2 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
4-[6-[[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]methyl]-1,3-benzothiazol-2-yl]aniline |
InChI |
InChI=1S/C27H20N4S2/c28-20-7-3-18(4-8-20)26-30-22-11-1-16(14-24(22)32-26)13-17-2-12-23-25(15-17)33-27(31-23)19-5-9-21(29)10-6-19/h1-12,14-15H,13,28-29H2 |
InChI-Schlüssel |
XKCXCHQSIWLYDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


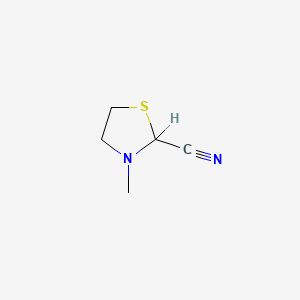
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)
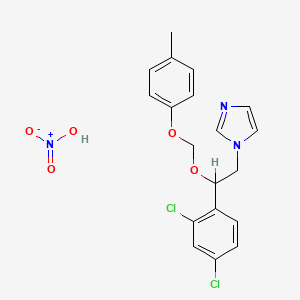
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
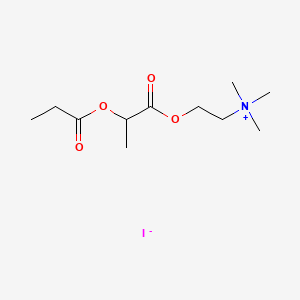
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
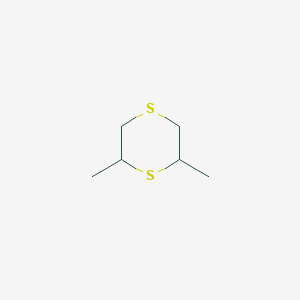
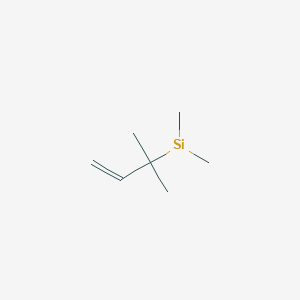

![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
